4-Bromo-2,3-difluorobenzyl bromide

Description

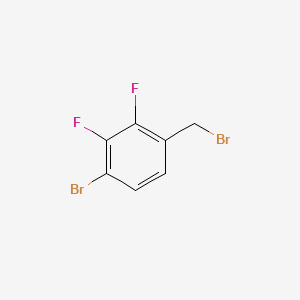

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRQHKDRZNGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzyl bromide (CAS 162744-56-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 4-Bromo-2,3-difluorobenzyl bromide (CAS 162744-56-1), a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide also draws logical inferences from closely related analogs and general chemical principles relevant to the compound's structure and functional groups.

Core Properties and Specifications

This compound is a disubstituted toluene derivative containing both bromine and fluorine atoms, as well as a reactive benzyl bromide functional group. These features make it a potentially valuable building block for the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 162744-56-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄Br₂F₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 285.91 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥98% (Min, HPLC) | --INVALID-LINK-- |

| Moisture | ≤0.5% Max | --INVALID-LINK-- |

| Storage | Keep in dark place, inert atmosphere, room temperature. | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature for analogous compounds. The most common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative.

A potential synthetic workflow is outlined below:

4-Bromo-2,3-difluorobenzyl bromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 4-Bromo-2,3-difluorobenzyl bromide, a compound of interest in synthetic chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These values are essential for reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| CAS Number | 162744-56-1[1] |

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility as a building block stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the substituted aromatic ring, which can undergo various coupling reactions. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in the public domain, this guide focuses on high-quality predicted data generated from reputable computational models.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₂ | 4.55 | s | - |

| Ar-H (Position 5) | 7.35 | dd | J(H-H) = 8.4, J(H-F) = 6.8 |

| Ar-H (Position 6) | 7.18 | t | J(H-H) = 8.1 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₂ | 29.8 |

| C-Br (Position 4) | 114.5 (d, J=3.5 Hz) |

| C-F (Position 2) | 149.8 (dd, J=250.2, 14.1 Hz) |

| C-F (Position 3) | 151.2 (dd, J=252.5, 13.8 Hz) |

| C-CH₂Br (Position 1) | 129.5 (dd, J=10.2, 3.1 Hz) |

| C-H (Position 5) | 128.7 (d, J=4.6 Hz) |

| C-H (Position 6) | 124.9 (d, J=3.2 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Weak |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch | 1280-1200 | Strong |

| C-Br stretch (benzyl) | 1220-1200 | Medium |

| C-Br stretch (aromatic) | 1070-1030 | Medium |

| CH₂ bend | 1450-1430 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum for this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 284, 286, 288 | High | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 205, 207 | High | Loss of one bromine atom from the molecular ion. |

| [C₇H₄F₂Br]⁺ | 205, 207 | High | Tropylium ion fragment. |

| [C₇H₄F₂]⁺ | 126 | Medium | Loss of both bromine atoms. |

Computational Protocols

The spectroscopic data presented in this guide were generated using computational chemistry software and databases. The following outlines the general methodologies employed for these predictions.

NMR Spectra Prediction

Predicted ¹H and ¹³C NMR spectra were calculated using a combination of empirical and quantum mechanical methods. Chemical shifts are typically predicted based on large databases of known structures and their experimental spectra, utilizing algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models. The structure of this compound was first drawn in a chemical drawing software and then submitted to the prediction engine. The prediction algorithm analyzes the chemical environment of each proton and carbon atom, considering through-bond and through-space effects of the substituents to estimate the chemical shifts and coupling constants.

IR Spectrum Prediction

The prediction of the IR spectrum was performed using computational methods based on density functional theory (DFT). The geometry of the this compound molecule was first optimized to find its lowest energy conformation. Subsequently, a frequency calculation was performed on the optimized structure to determine the vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are then plotted to generate the predicted IR spectrum.

Mass Spectrum Prediction

The prediction of the mass spectrum involves the in-silico fragmentation of the this compound molecule. The process starts with the generation of the molecular ion. Then, a set of fragmentation rules, based on known chemical principles and extensive mass spectral libraries, is applied to the molecular ion and subsequent fragment ions. This process generates a fragmentation tree, and the mass-to-charge ratio (m/z) of the most stable and likely fragments are predicted, along with their relative abundances.

Visualization of Spectroscopic Identification

The following diagram illustrates the logical workflow for the identification of this compound based on its key spectroscopic features.

Caption: Workflow for the structural elucidation of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While predicted data is a valuable tool, experimental verification remains the gold standard for structural confirmation. Researchers are encouraged to acquire experimental data for this compound to validate and supplement the information presented herein.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR chemical shifts for 4-Bromo-2,3-difluorobenzyl bromide. Due to the absence of direct experimental spectra in publicly available literature, this document presents a comprehensive estimation of the chemical shifts based on the analysis of structurally analogous compounds. This guide also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum of the title compound.

Predicted ¹H NMR Data of this compound

The chemical structure of this compound contains two distinct proton environments: the benzylic protons (-CH₂Br) and the aromatic protons on the substituted ring. The predicted chemical shifts are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂Br | ~4.5 - 4.7 | Singlet (s) | N/A |

| Ar-H5 | ~7.3 - 7.5 | Triplet of doublets (td) or Multiplet (m) | J(H5-H6) ≈ 8-9 Hz, J(H5-F3) ≈ 6-8 Hz |

| Ar-H6 | ~7.1 - 7.3 | Doublet of doublets (dd) or Multiplet (m) | J(H6-H5) ≈ 8-9 Hz, J(H6-F2) ≈ 1-2 Hz |

Rationale for Predicted Chemical Shifts

The estimation of the ¹H NMR chemical shifts for this compound is derived from the experimental data of structurally related compounds. The electron-withdrawing effects of the bromine and fluorine substituents, as well as the bromomethyl group, significantly influence the chemical environment of the aromatic and benzylic protons.

Analysis of Structurally Similar Compounds

To provide a robust estimation, the ¹H NMR data of the following compounds were analyzed:

| Compound | -CH₂Br (ppm) | Aromatic Protons (ppm) | Solvent |

| 4-Bromo-2-fluorobenzyl bromide | 4.46 (s) | 7.25-7.29 (m, 3H) | CDCl₃ |

| 2,3-Difluorobenzyl bromide | Not specified | Not specified | CDCl₃ |

| 2,4-Difluorobenzyl bromide | 4.47 (s) | 6.81-7.36 (m, 3H) | CDCl₃ |

| 2,6-Difluorobenzyl bromide | 4.55 (s) | 6.90-7.35 (m, 3H) | CDCl₃ |

-

Benzylic Protons (-CH₂Br): The chemical shift of the benzylic protons is consistently observed in the range of 4.45-4.55 ppm in the reference compounds. The presence of two adjacent fluorine atoms in the target molecule is expected to have a minor deshielding effect, leading to a slightly downfield shift. Therefore, a chemical shift in the range of 4.5 - 4.7 ppm is predicted for the -CH₂Br protons of this compound. These protons are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Aromatic Protons (Ar-H): The substitution pattern on the aromatic ring of this compound dictates a more complex splitting pattern for the two remaining aromatic protons (H-5 and H-6).

-

H-5: This proton is situated between a bromine atom and a hydrogen atom (H-6) and is also coupled to the fluorine atom at position 3. This will likely result in a triplet of doublets or a more complex multiplet. Its chemical shift is anticipated to be in the downfield region of the aromatic spectrum, approximately 7.3 - 7.5 ppm , due to the deshielding effects of the adjacent halogens.

-

H-6: This proton is adjacent to the bromomethyl group and H-5, and will also experience coupling to the fluorine atom at position 2. This will likely result in a doublet of doublets or a multiplet. Its chemical shift is predicted to be slightly upfield compared to H-5, in the range of 7.1 - 7.3 ppm .

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for this type of compound.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

- Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

- The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

- Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

- Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.

- Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

- The spectrum should be phase-corrected and baseline-corrected.

- The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

- Integration of the signals should be performed to determine the relative ratios of the different types of protons.

- Analysis of the splitting patterns (multiplicities) and coupling constants will provide information about the connectivity of the protons in the molecule.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled.

Figure 1. Chemical structure of this compound.

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Bromo-2,3-difluorobenzyl bromide. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a predicted spectrum based on established computational methods, alongside a detailed, generalized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram.

Molecular Structure:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 138.1 |

| C2 | 149.5 (d, J(C-F) ≈ 250 Hz) |

| C3 | 151.0 (d, J(C-F) ≈ 250 Hz) |

| C4 | 129.2 |

| C5 | 125.8 |

| C6 | 118.5 |

| C7 (-CH₂Br) | 31.5 |

Note: The chemical shifts for C2 and C3 are expected to appear as doublets due to one-bond coupling with the adjacent fluorine atoms. The predicted coupling constants (J) are approximate.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for the acquisition of a ¹³C NMR spectrum, applicable to compounds such as this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be inert towards the sample.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from several hundred to several thousand scans.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Spectral Analysis

The following diagram illustrates the logical workflow involved in the ¹³C NMR spectral analysis of a chemical compound.

An In-depth Technical Guide to the FT-IR Peak Identification of 4-Bromo-2,3-difluorobenzyl bromide

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 4-Bromo-2,3-difluorobenzyl bromide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the structural elucidation and quality control of this compound.

Molecular Structure and Expected Vibrational Modes

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₄Br₂F₂. Its structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a bromomethyl group. The primary vibrational modes detectable by FT-IR spectroscopy arise from the stretching and bending of the bonds within its functional groups: the aromatic ring, carbon-fluorine bonds, carbon-bromine bonds, and the methylene group.

Predicted FT-IR Peak Assignments

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound based on established group frequencies for similar chemical structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2970–2920 | Asymmetric CH₂ Stretch | Methylene (-CH₂Br) | Medium to Weak |

| 2880–2850 | Symmetric CH₂ Stretch | Methylene (-CH₂Br) | Medium to Weak |

| 2000–1665 | Overtone/Combination Bands | Substituted Aromatic Ring | Weak |

| 1600–1585 | C-C Stretch (in-ring) | Aromatic Ring | Medium to Strong |

| 1500–1400 | C-C Stretch (in-ring) | Aromatic Ring | Medium to Strong |

| 1470–1430 | CH₂ Scissoring (Bending) | Methylene (-CH₂Br) | Medium |

| 1300–1150 | C-H Wag (-CH₂X) | Methylene (-CH₂Br) | Medium |

| 1250–1000 | C-F Stretch | Aryl Fluoride | Strong |

| 900–675 | C-H Out-of-Plane (OOP) Bending | Aromatic Ring | Strong |

| 690–515 | C-Br Stretch | Alkyl Bromide (-CH₂Br) | Strong |

| ~600-500 | C-Br Stretch | Aryl Bromide | Strong |

Detailed Interpretation of Spectral Regions

-

Aromatic C-H and C-C Vibrations: The presence of the aromatic ring will be confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹[1][2][3]. The characteristic in-ring C-C stretching vibrations are expected to appear as a series of bands in the 1600-1400 cm⁻¹ region[1][2][4][5]. The specific pattern of weak overtone and combination bands between 2000 cm⁻¹ and 1665 cm⁻¹ can be indicative of the substitution pattern on the benzene ring[1][2][6][7].

-

Aliphatic C-H Vibrations: The methylene (-CH₂Br) group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹. Additionally, a prominent CH₂ scissoring (bending) vibration is expected around 1470-1430 cm⁻¹. A C-H wagging vibration for the methylene group attached to a halogen is typically observed in the 1300-1150 cm⁻¹ range[2].

-

Carbon-Halogen Vibrations:

-

C-F Bonds: The two C-F bonds on the aromatic ring are expected to produce strong absorption bands in the 1250-1000 cm⁻¹ region due to the high electronegativity of fluorine[8].

-

C-Br Bonds: Two distinct C-Br stretching vibrations are anticipated. The C-Br stretch of the bromomethyl group (alkyl bromide) typically appears in the 690-515 cm⁻¹ range[2][9]. The C-Br stretch of the bromine atom directly attached to the aromatic ring (aryl bromide) will also fall in a similar low-frequency region, often between 600 and 500 cm⁻¹.

-

-

Substitution Pattern and Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole[2][10]. The out-of-plane (OOP) C-H bending vibrations between 900 cm⁻¹ and 675 cm⁻¹ are particularly sensitive to the substitution pattern of the aromatic ring[1][2][5][6]. For a 1,2,3,4-tetrasubstituted benzene ring, the specific pattern of these OOP bands can provide confirmatory evidence of the isomer's structure.

Experimental Protocol for FT-IR Analysis

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

Method: Attenuated Total Reflectance (ATR)

ATR is a common and simple method for acquiring FT-IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27 or a JASCO FT/IR-4200, is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR correction algorithm may be applied to the data to produce a spectrum that more closely resembles a traditional transmission spectrum.

Logical Workflow for Peak Identification

The following diagram illustrates the logical workflow for identifying the characteristic peaks in the FT-IR spectrum of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Technical Guide: Stability and Storage of 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2,3-difluorobenzyl bromide is a reactive benzyl bromide derivative. Based on analogous compounds, it is expected to be a moisture-sensitive and corrosive solid. Proper storage and handling are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. Key recommendations include storage in a cool, dry, and well-ventilated area under an inert atmosphere, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and metals.

Inferred Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its reactivity with nucleophiles. Benzyl bromides are generally lachrymatory and corrosive. The presence of electron-withdrawing fluorine atoms on the benzene ring can affect the reactivity of the benzylic bromide.

Key Stability Concerns:

-

Moisture Sensitivity: Like many benzyl bromides, this compound is expected to be sensitive to moisture.[1][2] Hydrolysis can lead to the formation of 4-Bromo-2,3-difluorobenzyl alcohol and hydrobromic acid, thus degrading the material and creating a corrosive environment.

-

Thermal Decomposition: While specific decomposition temperatures are not available, heating can cause decomposition, leading to the release of hazardous vapors, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[1][3]

-

Incompatible Materials: Contact with strong bases, oxidizing agents, alcohols, amines, and metals can lead to vigorous reactions and decomposition.[1][4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on data from similar compounds.

Quantitative Storage Parameters

| Parameter | Recommended Condition | Rationale & Source Analogs |

| Storage Temperature | 2-8°C[5] | Storing at refrigerated temperatures minimizes the rate of potential decomposition reactions. (Analog: 4-Bromo-2-fluorobenzyl bromide) |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1][5] | Prevents reaction with atmospheric moisture and oxygen. (Analogs: 2-Fluorobenzyl bromide, 4-Bromo-2-fluorobenzyl bromide) |

| Environment | Dry, cool, and well-ventilated place.[1][2][3][6] | Minimizes exposure to moisture and heat, and ensures safe dispersal of any potential vapors. (General recommendation for substituted benzyl bromides) |

| Container | Tightly closed containers.[1][2][3][6] | Prevents ingress of moisture and air. (General recommendation for substituted benzyl bromides) |

| Storage Area | Designated corrosives area.[1][2][3][4] | Segregates the compound from incompatible materials and ensures appropriate safety measures are in place. (General recommendation for corrosive materials) |

Incompatible Materials

To prevent degradation and hazardous reactions, avoid storing this compound with the following:

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is unavailable, a general approach to assessing the stability of a new or poorly characterized chemical compound would involve the following:

General Protocol for Accelerated Stability Study:

-

Sample Preparation:

-

Procure a high-purity sample of the compound.

-

Characterize the initial purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Distribute aliquots of the sample into vials suitable for the chosen storage conditions.

-

-

Storage Conditions:

-

Store samples under a range of controlled temperature and humidity conditions. For example:

-

Refrigerated: 2-8°C

-

Room Temperature: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Include control samples stored under ideal conditions (e.g., -20°C, inert atmosphere).

-

-

Time Points:

-

Establish a schedule for pulling samples for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

-

-

Analysis:

-

At each time point, analyze the samples using the same analytical methods established at the beginning of the study (HPLC, GC, NMR).

-

Quantify the appearance of any degradation products.

-

Characterize the structure of major degradants, if possible, using techniques like Mass Spectrometry (MS).

-

-

Data Evaluation:

-

Plot the concentration of the parent compound and degradation products over time for each storage condition.

-

Determine the rate of degradation and estimate the shelf-life under various conditions.

-

Visualized Workflows

Logical Workflow for Storage and Handling

Caption: Recommended workflow for the storage and handling of this compound.

This guide provides a comprehensive overview of the inferred stability and recommended storage conditions for this compound, based on the properties of structurally related compounds. Adherence to these guidelines will help ensure the material's integrity and promote a safe laboratory environment.

References

4-Bromo-2,3-difluorobenzyl bromide safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,3-difluorobenzyl bromide

Compound Identification and Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis. Due to the lack of specific data for the target compound, the physical and chemical properties of closely related isomers are presented for reference.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source / Notes |

| IUPAC Name | 1-(Bromomethyl)-4-bromo-2,3-difluorobenzene | - |

| Molecular Formula | C₇H₄Br₂F₂ | - |

| Molecular Weight | 285.92 g/mol | Calculated |

| CAS Number | 142743-33-3 | - |

| Appearance | White to pale cream crystals or powder | Based on 4-Bromo-2-fluorobenzyl bromide[1] |

| Melting Point | 33.0 - 39.0 °C | For 4-Bromo-2-fluorobenzyl bromide[1] |

| Boiling Point | Data not available | - |

| Density | ~1.6 g/mL | Based on various difluorobenzyl bromide isomers |

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be considered a highly hazardous substance. The primary hazards are severe corrosivity to skin and eyes, acute toxicity, and respiratory irritation. It is also a lachrymator (a substance that causes tearing).

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Skin Corrosion / Irritation | 1B | H314 | Causes severe skin burns and eye damage.[2][3][4] |

| Acute Toxicity, Oral | 3 (Assumed) | H301 | Toxic if swallowed.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[3] |

The signal word for this combination of hazards is "Danger" .

Handling and Storage

Safe handling and storage are critical to minimize exposure risk. All operations involving this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this chemical.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.

-

Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure full coverage of arms and torso.

-

Respiratory Protection: If there is any risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Protect from moisture, as benzyl bromides can react with water.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Emergency and First-Aid Procedures

Immediate and decisive action is required in the event of any exposure. Ensure eyewash stations and safety showers are unobstructed and tested regularly.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

The following decision tree illustrates the appropriate first-aid response.

Accidental Release Measures

-

Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.

-

Major Spill: Evacuate the area immediately. Alert personnel and contact the institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Experimental Protocols and Methodologies

No specific experimental protocols for the synthesis or use of this compound were found that included detailed safety procedures. Researchers must develop a site-specific hazard assessment and experimental plan that incorporates the handling precautions outlined in this guide before commencing any work. All reactions should be conducted on the smallest scale possible to minimize risk.

References

Reactivity Profile of 4-Bromo-2,3-difluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-2,3-difluorobenzyl bromide (CAS No. 162744-56-1). Due to its specific substitution pattern, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document summarizes its known chemical properties, expected reactivity based on its structural features, and provides illustrative experimental protocols for its synthesis and typical reactions by drawing analogies from closely related compounds. The information is intended to assist researchers in effectively utilizing this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. While extensive experimental data for this specific isomer is not widely published, its physical and chemical properties can be estimated based on available data for similar compounds and general chemical principles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162744-56-1 | Capot Chemical[1] |

| Molecular Formula | C₇H₄Br₂F₂ | Capot Chemical[1] |

| Molecular Weight | 285.91 g/mol | Capot Chemical[1] |

| Appearance | Not specified (expected to be a solid or liquid) | - |

| Purity | ≥ 98% (Min, HPLC) | Capot Chemical[1] |

| Moisture | ≤ 0.5% Max | Capot Chemical[1] |

Reactivity Profile

The reactivity of this compound is primarily dictated by two key functional groups: the benzylic bromide and the substituted aromatic ring.

Benzylic Bromide Reactivity

The benzylic bromide moiety (-CH₂Br) is the most reactive site for nucleophilic substitution. The carbon atom is electrophilic due to the electron-withdrawing nature of the bromine atom. This makes the compound an excellent substrate for a variety of nucleophiles.

Expected Nucleophilic Substitution Reactions:

-

With Amines: Reaction with primary or secondary amines is expected to yield the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of many biologically active molecules.

-

With Alkoxides/Phenoxides: Williamson ether synthesis can be employed to form benzyl ethers by reacting with alkoxides or phenoxides.

-

With Cyanide: Substitution with cyanide ions (e.g., from NaCN or KCN) would lead to the formation of the corresponding benzyl nitrile, a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

With Azide: Reaction with sodium azide would produce the corresponding benzyl azide, which is a precursor for the synthesis of triazoles via "click" chemistry or can be reduced to a primary amine.

-

With Carboxylates: Esterification can be achieved by reacting with carboxylate salts to form benzyl esters.

The reactivity in these Sₙ2 reactions is influenced by the steric hindrance around the benzylic carbon and the electronic effects of the substituents on the aromatic ring. The fluorine atoms at the 2- and 3-positions are electron-withdrawing, which can slightly influence the stability of the transition state.

Aromatic Ring Reactivity

The aromatic ring of this compound contains three different halogen substituents (Br, F, F), which influences its reactivity in electrophilic and nucleophilic aromatic substitution, as well as in cross-coupling reactions.

-

Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The fluorine atoms can modulate the electronic properties of the aryl group, which can influence the rates and outcomes of these coupling reactions.

-

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal. The resulting organometallic species is a powerful nucleophile that can react with a wide range of electrophiles. However, the presence of the reactive benzylic bromide would need to be considered and potentially protected.

Experimental Protocols

Illustrative Synthesis of 4-Bromo-2-fluorobenzyl bromide

This procedure describes the bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Reaction Scheme:

Figure 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide.

Materials:

-

4-Bromo-2-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (10 mL).

-

Add N-bromosuccinimide (1.07 g, 6.05 mmol) and azobisisobutyronitrile (83 mg, 0.50 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 13 hours.

-

After the reaction is complete, cool the mixture to room temperature. A solid (succinimide) will precipitate.

-

Collect the solid by filtration and wash it with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash it several times with water to remove any remaining succinimide and other water-soluble impurities.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, 4-bromo-1-(bromomethyl)-2-fluorobenzene, can be further purified by recrystallization or chromatography if necessary. An 89% yield has been reported for this transformation.[2]

Characterization Data for 4-Bromo-2-fluorobenzyl bromide (for comparison):

-

¹H-NMR (300 MHz, CDCl₃): δ 7.51-7.41 (m, 1H), 7.09 (d, J=9.0 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 4.34 (s, 2H).[2]

Reaction Workflows

Due to the lack of specific, complex published experimental workflows involving this compound, a generalized workflow for its application in the synthesis of a hypothetical drug candidate is presented below. This illustrates the logical flow from the starting material to a more complex molecule.

Figure 2: Generalized synthetic workflow.

This diagram illustrates a common two-step sequence where this compound first undergoes a nucleophilic substitution at the benzylic position, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position to build a more complex molecular structure.

Safety Information

This compound is expected to be a hazardous substance, similar to other benzyl bromides which are often lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the facile nucleophilic displacement of the benzylic bromide and the potential for various transformations on the substituted aromatic ring. While detailed reactivity data for this specific isomer is limited in publicly accessible literature, its chemical behavior can be reliably predicted based on the known reactivity of analogous compounds. This guide provides a foundational understanding to aid researchers in the strategic application of this valuable building block. Further experimental investigation is warranted to fully elucidate its reactivity profile and expand its synthetic utility.

References

Methodological & Application

Synthesis of 4-Bromo-2,3-difluorobenzyl bromide: A Detailed Protocol for Pharmaceutical and Agrochemical Research

Application Note: This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-Bromo-2,3-difluorobenzyl bromide, a key intermediate for the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 1-bromo-2,3-difluorobenzene, and proceeds through formylation, reduction, and subsequent bromination to yield the target compound. This protocol is specifically designed for researchers and professionals in the fields of drug development and chemical synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound from 1-bromo-2,3-difluorobenzene is accomplished via a three-step reaction sequence:

-

Step 1: Formylation of 1-bromo-2,3-difluorobenzene to yield 4-bromo-2,3-difluorobenzaldehyde. This is achieved through an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

-

Step 2: Reduction of 4-bromo-2,3-difluorobenzaldehyde to 4-bromo-2,3-difluorobenzyl alcohol using a mild reducing agent.

-

Step 3: Bromination of 4-bromo-2,3-difluorobenzyl alcohol to the final product, this compound, utilizing N-bromosuccinimide and triphenylphosphine.

II. Experimental Protocols

Step 1: Synthesis of 4-bromo-2,3-difluorobenzaldehyde

Protocol: Vilsmeier-Haack Formylation

This procedure outlines the introduction of a formyl group onto the 1-bromo-2,3-difluorobenzene ring.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 1-bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 50 | 9.65 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 | 11.0 g (11.6 mL) |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 60 | 9.20 g (5.6 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Saturated sodium bicarbonate solution | NaHCO₃ | - | - | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | - | - | As needed |

Procedure:

-

To a stirred solution of 1-bromo-2,3-difluorobenzene (50 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (60 mmol) to N,N-dimethylformamide (150 mmol) at 0 °C to form the Vilsmeier reagent.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-bromo-2,3-difluorobenzene over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2,3-difluorobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-80%

Step 2: Synthesis of 4-bromo-2,3-difluorobenzyl alcohol

Protocol: Aldehyde Reduction

This protocol details the reduction of the formyl group of 4-bromo-2,3-difluorobenzaldehyde to a primary alcohol.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 4-bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 35 | 7.74 g |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 17.5 | 0.66 g |

| Methanol | CH₄O | 32.04 | - | 100 mL |

| Deionized water | H₂O | - | - | As needed |

| 1 M Hydrochloric acid | HCl | - | - | As needed |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | 150 mL |

| Anhydrous sodium sulfate | Na₂SO₄ | - | - | As needed |

Procedure:

-

Dissolve 4-bromo-2,3-difluorobenzaldehyde (35 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (17.5 mmol) in small portions to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~6 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 4-bromo-2,3-difluorobenzyl alcohol as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: 90-95%

Step 3: Synthesis of this compound

Protocol: Appel-type Bromination

This protocol describes the conversion of the primary alcohol to the corresponding benzyl bromide.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g) |

| 4-bromo-2,3-difluorobenzyl alcohol | C₇H₅BrF₂O | 223.01 | 30 | 6.69 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 36 | 6.41 g |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 36 | 9.44 g |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 150 mL |

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2,3-difluorobenzyl alcohol (30 mmol) and triphenylphosphine (36 mmol) in anhydrous dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (36 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide and succinimide.

Expected Yield: 85-95%

III. Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Expected Yield (%) |

| 1 | 1-bromo-2,3-difluorobenzene | DMF, POCl₃ | 4-bromo-2,3-difluorobenzaldehyde | 221.00 | 70-80 |

| 2 | 4-bromo-2,3-difluorobenzaldehyde | NaBH₄ | 4-bromo-2,3-difluorobenzyl alcohol | 223.01 | 90-95 |

| 3 | 4-bromo-2,3-difluorobenzyl alcohol | NBS, PPh₃ | This compound | 285.92 | 85-95 |

IV. Visualizations

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzyl bromide is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of two distinct carbon-bromine bonds—an aryl C(sp²)-Br and a benzylic C(sp³)-Br—presents a unique challenge and opportunity for selective functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation, can be strategically employed to selectively react at one of these positions.[1] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of this compound at the C(sp²)-Br position, preserving the reactive benzylic bromide for subsequent transformations. This selectivity is crucial for the synthesis of complex molecules where sequential derivatization is required. The protocol is based on established methodologies for the selective cross-coupling of similar dihalogenated hydrocarbons.[2]

Core Concepts and Reaction Pathway

The chemoselectivity of the Suzuki-Miyaura coupling on substrates bearing both aryl and benzylic halides is highly dependent on the reaction conditions, particularly the choice of palladium catalyst and ligand. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step.[3] While the benzylic C-Br bond is typically more reactive than the aryl C-Br bond, selective activation of the aryl C(sp²)-Br bond can be achieved. This is accomplished by employing sterically hindered and electron-rich phosphine ligands. These ligands favor the formation of a monoligated palladium species that preferentially undergoes oxidative addition to the less sterically accessible aryl C-Br bond.[2]

The proposed reaction pathway for the selective Suzuki coupling at the C(sp²)-Br position of this compound is illustrated below:

References

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Williamson Ether Synthesis using 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the synthesis of novel ether compounds utilizing 4-Bromo-2,3-difluorobenzyl bromide as the electrophile. The presence of the bromo- and difluoro-substituents on the benzyl moiety makes this reagent a valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final ether products, while the bromine atom offers a handle for further functionalization through cross-coupling reactions.[1][2]

This document provides a representative protocol for the reaction of this compound with a generic alcohol, along with expected data and visualizations to guide researchers in their synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.92 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | Approx. 245-250 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) |

| CAS Number | 136246-69-8 |

General Reaction Scheme

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide from the benzylic position of this compound.[3][4]

References

Application Notes and Protocols for N-alkylation of Amines with 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines with 4-Bromo-2,3-difluorobenzyl bromide. This reaction is a crucial transformation in medicinal chemistry for the synthesis of novel drug candidates and complex molecular probes. The 4-bromo-2,3-difluorobenzyl moiety is a valuable building block, offering opportunities for further functionalization through cross-coupling reactions and introducing fluorine atoms to enhance metabolic stability and binding affinity.

Introduction

N-alkylation of amines is a fundamental and widely utilized reaction in organic synthesis. The introduction of a 4-bromo-2,3-difluorobenzyl group onto an amine can significantly impact the pharmacological properties of the parent molecule. The bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[1] The presence of the difluoro-substituted phenyl ring can improve metabolic stability and modulate the lipophilicity and electronic properties of the resulting compound, which are critical parameters in drug design.[1][2]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The use of a base is typically required to deprotonate the amine, thereby increasing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction.[3]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrF₂ |

| Molecular Weight | 224.01 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | Approx. 226 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, DCM) |

Experimental Protocols

Two general protocols are provided below, employing different bases and solvent systems. The choice of conditions may depend on the reactivity of the amine substrate and the desired reaction outcome.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used and relatively mild procedure suitable for a broad range of primary and secondary amines.[3]

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 - 3.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add this compound (1.05 - 1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.[3]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.[3]

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation using a Stronger Base in an Aprotic Solvent

This protocol is suitable for less nucleophilic amines or when a faster reaction rate is desired. Sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly used.[3][4]

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of the amine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[3]

-

Cool the reaction mixture back to 0°C and add this compound (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.[3]

-

Partition the mixture between water and diethyl ether or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions for N-Alkylation

The following table summarizes various conditions reported for the N-alkylation of amines with benzyl halides, which can be adapted for this compound.

| Amine Type | Base | Solvent | Temperature | Typical Yield | Reference |

| Imidazole | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent | [3] |

| Imidazole | NaH | THF | 0°C to RT | Good to Excellent | [3] |

| Primary Amines | Triethylamine | DMF | 20-25°C | 65-76% | [4] |

| Primary Amines | NaHCO₃ | Water | 80°C | Good to Excellent | [5] |

| Anilines | KOH | Toluene | 110°C | 90-99% | [6] |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the N-alkylation of amines.

Logical Relationship of Components

Caption: Key components in the N-alkylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Application Note: Synthesis of N-Substituted Amines via Reductive Amination Pathway with 4-Bromo-2,3-difluorobenzyl bromide

Introduction

The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1][2][3] This application note details a protocol for the synthesis of secondary and tertiary amines utilizing 4-Bromo-2,3-difluorobenzyl bromide as a precursor to the corresponding aldehyde, which then undergoes a one-pot reductive amination. This method provides a reliable route to novel amine derivatives bearing the 4-bromo-2,3-difluorophenyl moiety, a common structural motif in bioactive molecules. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is highlighted, owing to its mildness, selectivity, and the reduced toxicity of its byproducts compared to other hydride reagents.[4][5][6]

Reaction Principle

While this compound is an alkylating agent, this protocol first describes its conversion to the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde. The aldehyde is then subjected to in-situ reductive amination with a primary or secondary amine. The reaction proceeds in two main stages within a single pot:

-

Imine/Iminium Ion Formation: The aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1]

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine or iminium ion to the corresponding amine.[7][8][9] STAB is particularly effective as it is mild enough not to reduce the starting aldehyde.[4]

Experimental Protocols

Materials and Equipment

-

This compound

-

Selected primary or secondary amine

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[6][7]

-

Glacial acetic acid (optional, as a catalyst for less reactive substrates)[6][8]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

General Protocol for Reductive Amination

-

Preparation of 4-bromo-2,3-difluorobenzaldehyde: The aldehyde can be prepared from this compound via standard oxidation methods (e.g., Sommelet reaction, Kornblum oxidation, or using DMSO/NaHCO₃). For the purpose of this protocol, it is assumed the aldehyde is available.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,3-difluorobenzaldehyde (1.0 equiv.).

-

Addition of Amine: Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration). Add the primary or secondary amine (1.0-1.2 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive amines or ketones, a catalytic amount of glacial acetic acid can be added to facilitate this step.[6]

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted amine.

Data Presentation

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Morpholine | 4-((4-Bromo-2,3-difluorobenzyl)morpholine | 4 | 92 |

| 2 | Piperidine | 1-(4-Bromo-2,3-difluorobenzyl)piperidine | 3 | 95 |

| 3 | Benzylamine | N-(4-Bromo-2,3-difluorobenzyl)benzylamine | 12 | 85 |

| 4 | Aniline | N-(4-Bromo-2,3-difluorobenzyl)aniline | 24 | 78 |

Note: The data presented in this table is representative and based on typical yields for reductive amination reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine substrate.

Visualizations

Caption: Reductive Amination Reaction Pathway.

Caption: Experimental Workflow for Reductive Amination.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound is a lachrymator and should be handled with care.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

-

Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic; handle with appropriate care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-substituted amines via a reductive amination pathway starting from 4-bromo-2,3-difluorobenzaldehyde. The use of sodium triacetoxyborohydride offers a mild and selective method, making it suitable for a wide range of amine substrates and compatible with various functional groups. This protocol is a valuable tool for researchers in medicinal chemistry and drug development for the synthesis of novel fluorinated amine compounds.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Substituted Benzamides using 4-Bromo-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a diverse range of N-substituted benzamides through the N-alkylation of primary and secondary amides with 4-Bromo-2,3-difluorobenzyl bromide. This method is particularly relevant for the construction of compound libraries in drug discovery programs, as the resulting substituted benzamide scaffold is a common motif in pharmacologically active molecules.[1][2]

The protocol described herein is based on established methodologies for the N-alkylation of amides using alkyl halides, adapted for the specific reactivity of this compound.[3][4][5] The use of a mild base such as potassium carbonate, along with a phase-transfer catalyst in an aprotic polar solvent, facilitates the reaction under moderate conditions, offering good to excellent yields.

Core Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by the deprotonated amide nitrogen.

Caption: General reaction scheme for the N-alkylation of amides.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-substituted benzamides.

Materials:

-

This compound

-

Substituted primary or secondary amide (e.g., benzamide, 4-chlorobenzamide, piperidin-2-one)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted amide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

-

Addition of Reagents: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 5-10 mL per mmol of the limiting reagent).

-

Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted benzamides using the protocol described above.

| Entry | Amide Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzamide | N-(4-Bromo-2,3-difluorobenzyl)benzamide | 6 | 85 |

| 2 | 4-Chlorobenzamide | N-(4-Bromo-2,3-difluorobenzyl)-4-chlorobenzamide | 8 | 82 |

| 3 | 4-Methoxybenzamide | N-(4-Bromo-2,3-difluorobenzyl)-4-methoxybenzamide | 5 | 90 |

| 4 | Piperidin-2-one | 1-(4-Bromo-2,3-difluorobenzyl)piperidin-2-one | 10 | 78 |

| 5 | Morpholine | 4-(4-Bromo-2,3-difluorobenzyl)morpholine | 4 | 92 |

Note: The yields reported are for purified products and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of substituted benzamides.

Applications in Drug Discovery

Substituted benzamides are a class of compounds with a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][6] The 4-bromo-2,3-difluoro substitution pattern on the benzyl moiety introduces specific electronic and lipophilic properties that can be exploited to modulate the pharmacological profile of the resulting benzamide derivatives.